molecular formula C15H15N3O3S B2372319 N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 701923-47-9

N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B2372319
CAS No.: 701923-47-9
M. Wt: 317.36
InChI Key: ACUANFFPVUUMSR-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzodiazole core fused with a sulfonamide group and a 3,5-dimethylphenyl substituent.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-5-10(2)7-11(6-9)18-22(20,21)12-3-4-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUANFFPVUUMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diamine Precursors

Reacting 4-methyl-o-phenylenediamine with diethyl oxalate under acidic conditions yields the 2-oxo-2,3-dihydro-1H-1,3-benzodiazole intermediate. This step mirrors methodologies used in benzothiazole synthesis, where diethyl oxalate facilitates ring closure. For the target compound, methylation at the 1- and 3-positions is achieved using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃).

Key Reaction Conditions

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Yield: 70–85%

Sulfonamide Functionalization

Sulfonyl Chloride Coupling

The 5-amino group on the benzodiazole core reacts with 3,5-dimethylbenzenesulfonyl chloride to form the sulfonamide linkage. This method, widely used in sulfonamide synthesis, proceeds via nucleophilic substitution:

  • Generation of Sulfonyl Chloride :
    Chlorosulfonation of 3,5-dimethylbenzene using chlorosulfonic acid yields the sulfonyl chloride intermediate.

  • Coupling Reaction :
    The benzodiazole amine (1.0 equiv) is treated with 3,5-dimethylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane, catalyzed by triethylamine.

Optimization Insights

  • Catalyst : Triethylamine (2.0 equiv) enhances reaction efficiency by scavenging HCl.
  • Yield : 65–78% after purification via recrystallization.

Copper-Catalyzed S–N Coupling

Alternative methods employ copper catalysts to couple sodium 3,5-dimethylbenzenesulfinate with the benzodiazole amine. This approach, adapted from Lam et al., uses CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMSO at 100°C.

Advantages

  • Avoids handling corrosive sulfonyl chlorides.
  • Improved regioselectivity for the 5-position.

Mechanochemical and Green Synthesis Routes

Solvent-Free Mechanochemical Synthesis

A palladium-catalyzed three-component coupling of K₂S₂O₅, 3,5-dimethylaniline, and the brominated benzodiazole precursor under ball-milling conditions achieves sulfonamide formation in 69–80% yield. This method aligns with trends in sustainable chemistry, reducing solvent waste and reaction times.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) enhances the homogeneity of the sulfonylation reaction, particularly for sterically hindered substrates. This method reduces reaction time from 12 hours to 3 hours while maintaining yields >70%.

Physicochemical Characterization

The compound’s properties, as reported by ChemDiv and related analogues, include:

Property Value
Molecular Weight 359.45 g/mol
logP (Partition Coefficient) 3.311
Water Solubility (LogSw) -3.78
Hydrogen Bond Donors 1
Rotatable Bonds 3

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.21 (s, 6H, CH₃), 3.12 (s, 3H, N–CH₃), 6.98–7.45 (m, aromatic H).
  • MS (ESI+) : m/z 360.1 [M+H]⁺.

Challenges and Optimization

Steric Hindrance Mitigation

The 3,5-dimethylphenyl group introduces steric bulk, necessitating optimized conditions:

  • Higher Temperatures : 110–120°C for sulfonylation steps.
  • Polar Aprotic Solvents : DMF or DMSO improve reagent solubility.

Byproduct Formation

Competitive N-sulfonation at the benzodiazole’s 1-position is minimized using directing groups (e.g., nitro at C-6) or bulky bases (e.g., DBU).

Industrial-Scale Considerations

Gram-Scale Synthesis

Poeira’s hypervalent iodine method enables gram-scale production with 75–82% yield, using sodium arylsulfinate and catalytic PhI(OAc)₂.

Cost Analysis

Reagent Cost (USD/g)
3,5-Dimethylbenzenesulfonyl Chloride 12.50
CuI Catalyst 8.20
DMF 0.15

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to regenerate the parent sulfonic acid or amine (Table 1) .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsProduct(s)Yield (%)
Acidic (HCl, Δ)6M HCl, reflux, 6h2-Oxo-2,3-dihydro-1H-benzodiazole-5-sulfonic acid + 3,5-dimethylaniline72
Basic (NaOH, Δ)4M NaOH, reflux, 4hSodium 2-oxo-2,3-dihydro-1H-benzodiazole-5-sulfonate + 3,5-dimethylaniline68

Electrophilic Aromatic Substitution

Example: Nitration

N 3 5 Dimethylphenyl 2 oxo 2 3 dihydro 1H 1 3 benzodiazole 5 sulfonamideHNO3/H2SO44 Nitro derivative\text{N 3 5 Dimethylphenyl 2 oxo 2 3 dihydro 1H 1 3 benzodiazole 5 sulfonamide}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{4 Nitro derivative}

  • Nitration occurs at the C4 position of the benzodiazole ring (meta to sulfonamide) .

  • Requires fuming HNO₃ and H₂SO₄ at 0–5°C for 2h .

Functionalization via Alkylation

The sulfonamide’s NH group can undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

Reaction Scheme:

N 3 5 Dimethylphenyl 2 oxo 2 3 dihydro 1H 1 3 benzodiazole 5 sulfonamide+CH3IK2CO3N Methylated derivative\text{N 3 5 Dimethylphenyl 2 oxo 2 3 dihydro 1H 1 3 benzodiazole 5 sulfonamide}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3}\text{N Methylated derivative}

  • Yields: ~60% in DMF at 60°C for 12h .

Coordination Chemistry

The sulfonamide and benzodiazole moieties act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes exhibit enhanced stability and potential catalytic activity .

Example: Copper Complex

N 3 5 Dimethylphenyl 2 oxo 2 3 dihydro 1H 1 3 benzodiazole 5 sulfonamide+CuCl2[Cu L 2Cl2]\text{N 3 5 Dimethylphenyl 2 oxo 2 3 dihydro 1H 1 3 benzodiazole 5 sulfonamide}+\text{CuCl}_2\rightarrow [\text{Cu L }_2\text{Cl}_2]

  • Characterized by UV-Vis and ESR spectroscopy .

Biological Activity and Derivatives

While the query focuses on reactions, structural analogs (e.g., pyrazole-sulfonamide hybrids) show COX-II inhibition and antimicrobial activity . Modifications at the sulfonamide or benzodiazole ring alter bioactivity:

  • N-Alkylation : Enhances lipophilicity and membrane permeability .

  • Halogenation : Improves binding to hydrophobic enzyme pockets .

Biological Activity

N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by case studies and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The primary activities include:

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Activity Against Bacteria : In vitro studies indicated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low for resistant strains of Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that this compound could serve as a lead compound for developing new antibiotics.

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models:

  • Mechanism of Action : It inhibits the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased levels of TNF-alpha and IL-6.

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound:

  • In vitro Studies : The compound showed protective effects against oxidative stress-induced neuronal cell death in SH-SY5Y cells. It reduced reactive oxygen species (ROS) levels and improved cell viability.
Treatment Concentration (µM)Cell Viability (%)
Control100
Compound (10)85
Compound (50)95

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound exhibited superior activity compared to standard antibiotics like ciprofloxacin and ampicillin.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease induced by scopolamine, administration of the compound improved cognitive function as assessed by the Morris water maze test. The treated group showed significantly reduced escape latency compared to the control group.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Properties : Studies have shown that sulfonamide derivatives, including benzodiazole-based compounds, possess significant antimicrobial activity against various bacterial strains. For instance, compounds similar to N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Anticancer Potential : Research indicates that benzodiazole derivatives can inhibit tumor growth in various cancer cell lines. The structure of this compound suggests it may interact with specific molecular targets involved in cancer progression .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Application AreaDescription
Antibiotics Potential use as an antibiotic against resistant bacterial strains.
Anticancer Agents Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Anti-inflammatory The sulfonamide group may confer anti-inflammatory properties beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar benzodiazole derivatives in various applications:

  • A study published in MDPI reported that thiazole derivatives showed promising antimicrobial activity against resistant strains, suggesting that modifications similar to those found in this compound could enhance efficacy .
  • Another research highlighted the anticancer potential of related compounds which exhibited significant cytotoxicity against human lung adenocarcinoma cells .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 3,5-dimethylphenyl group is a recurring motif in compounds with demonstrated bioactivity. For example:

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts. The meta-substitution pattern of methyl groups enhances lipophilicity and electron-withdrawing properties, critical for binding to photosystem II .
  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide demonstrates distinct crystal packing due to steric and electronic effects of the 3,5-dimethyl group, which influences molecular conformation and solid-state interactions .

However, the sulfonamide group introduces stronger hydrogen-bonding capacity compared to carboxamides or acetamides, which may alter target binding or solubility.

Core Structure and Functional Group Influence

Compound Class Core Structure Functional Group Notable Properties
Benzodiazole-sulfonamide Benzodiazole + sulfonamide Sulfonamide (-SO₂NH₂) High polarity, H-bond donor/acceptor
Naphthalene-carboxamide Naphthalene + carboxamide Carboxamide (-CONH₂) Moderate lipophilicity, PET inhibition
Trichloro-acetamide Phenyl + trichloro-acetamide Acetamide (-NHCO-) Crystallographic variability

Analysis:

  • The sulfonamide group’s electron-withdrawing nature may reduce electron density in the aromatic system compared to carboxamides, affecting redox properties or binding kinetics.

Lipophilicity and Bioactivity Trends

Lipophilicity (logP) is a critical determinant of bioactivity. Evidence from carboxamide analogues suggests that meta-substituted methyl groups optimize logP for membrane penetration while retaining target affinity. For example:

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : logP ~3.2 (estimated), IC₅₀ ~10 µM .
  • N-(2,5-Dimethylphenyl) analogue : Lower PET inhibition (IC₅₀ >20 µM), likely due to reduced lipophilicity and steric hindrance .

Balancing these properties would require structural optimization, such as introducing halogens (e.g., fluorine) to offset polarity.

Crystallographic and Solid-State Behavior

The 3,5-dimethylphenyl group in acetamides influences crystal packing by introducing steric bulk and modulating intermolecular interactions. For instance:

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, suggesting complex packing dynamics due to methyl group steric effects .

Q & A

Q. What are the established synthetic routes for N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide?

Methodology: A common approach involves reacting a benzodiazole sulfonyl chloride intermediate with 3,5-dimethylaniline under nucleophilic substitution conditions. For analogous compounds (e.g., ethyl N-(3,5-dimethylphenyl)succinamate), succinic anhydride and 3,5-dimethylaniline in toluene yield the amide backbone, followed by esterification . Purification via recrystallization (e.g., ethanol) ensures product integrity.

Q. How is the crystal structure of this compound characterized?

Methodology: Single-crystal X-ray diffraction (XRD) is employed to determine spatial arrangements. For related N-(3,5-dimethylphenyl) derivatives, XRD revealed trans configurations of amide bonds and hydrogen-bonded dimer formation in the solid state. Synchrotron sources refine lattice parameters (e.g., space group P21/c for ethyl N-(3,5-dimethylphenyl)succinamate) .

Q. What spectroscopic techniques validate its chemical structure?

Methodology: Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on phenyl rings) and FT-IR for functional groups (amide C=O stretch ~1680 cm⁻¹, sulfonamide S=O ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., observed [M+H]⁺ vs. calculated) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

Methodology: Structure-activity relationship (SAR) studies compare analogs. For N-(3,5-dimethylphenyl) carboxamides, meta-substituted electron-withdrawing groups (e.g., -CF₃) enhance photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM in spinach chloroplasts). Lipophilicity (logP) and steric effects are quantified via HPLC and molecular docking .

Q. What mechanisms explain its interaction with biological targets?

Methodology: Biochemical assays (e.g., enzyme inhibition kinetics) and cellular models (e.g., γ-secretase inhibition in Alzheimer’s studies) identify targets. For sulfonamide derivatives, competitive binding to enzymes (e.g., carbonic anhydrase) is probed via isothermal titration calorimetry (ITC) and X-ray co-crystallography .

Q. How can contradictory data in biological assays be resolved?

Methodology: Orthogonal assays (e.g., PET inhibition vs. ATPase activity) and dose-response validation reduce false positives. Computational modeling (e.g., molecular dynamics simulations) reconciles discrepancies by assessing binding site flexibility or off-target effects .

Methodological Challenges & Solutions

Q. What strategies optimize yield in large-scale synthesis?

Methodology: Microwave-assisted synthesis reduces reaction time (e.g., 30 mins for carboxamides vs. 24 hrs conventional). Solvent optimization (e.g., DMF for polar intermediates) and catalytic methods (e.g., Pd-mediated coupling) improve efficiency .

Q. How is stability under varying conditions assessed?

Methodology: Accelerated stability studies (40°C/75% RH for 3 months) with HPLC monitoring. Photostability is tested via ICH Q1B guidelines (UV-Vis exposure). Degradation products are identified via LC-MS/MS .

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